molecular formula C26H26N2O2S2 B4312329 BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE

BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE

Cat. No.: B4312329
M. Wt: 462.6 g/mol
InChI Key: KIGMXVRBKRYKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives.

Chemical Reactions Analysis

BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with molecular targets and pathways in biological systems. The compound’s thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of cyclopentyloxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2,5-bis(3-cyclopentyloxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2S2/c1-2-10-19(9-1)29-21-13-5-7-17(15-21)23-27-25-26(31-23)28-24(32-25)18-8-6-14-22(16-18)30-20-11-3-4-12-20/h5-8,13-16,19-20H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMXVRBKRYKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C3=NC4=C(S3)N=C(S4)C5=CC(=CC=C5)OC6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BIS[3-(CYCLOPENTYLOXY)PHENYL]-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE

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